2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] is a chemical compound with the molecular formula C19H21NO2 It is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, attached to an aminoethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] typically involves the reaction of pyrene-1-carbaldehyde with 2-aminoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol].
Chemical Reactions Analysis
Types of Reactions
2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imine intermediate can be reduced to form the aminoethanol derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrene-1-carboxylic acid derivatives.
Reduction: Formation of 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol].
Substitution: Formation of various substituted pyrene derivatives.
Scientific Research Applications
2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] has diverse applications in scientific research, including:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Employed in studying cellular uptake and localization of fluorescent compounds.
Medicine: Potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The pyrene moiety facilitates the compound’s insertion into hydrophobic environments, while the aminoethanol group allows for hydrogen bonding with biological molecules. These interactions can influence cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Hydroxyethyl(phenylmethyl)amino]ethanol
- 2-[2-Hydroxyethyl(naphthylmethyl)amino]ethanol
- 2-[2-Hydroxyethyl(anthracen-1-ylmethyl)amino]ethanol
Uniqueness
2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] is unique due to the presence of the pyrene moiety, which imparts strong fluorescence and hydrophobic characteristics. This makes it particularly useful in applications requiring fluorescent labeling and imaging.
Properties
IUPAC Name |
2-[2-hydroxyethyl(pyren-1-ylmethyl)amino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c23-12-10-22(11-13-24)14-18-7-6-17-5-4-15-2-1-3-16-8-9-19(18)21(17)20(15)16/h1-9,23-24H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOQTFIXZQSSIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN(CCO)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.